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Compound of Interest

Compound Name: Binol

Cat. No.: B150571

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the key spectroscopic data for the
axially chiral organic compound 1,1'-Bi-2-naphthol (BINOL). The document details nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the
experimental protocols for their acquisition. This information is critical for the identification,
characterization, and purity assessment of BINOL in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of BINOL. The
spectra are typically recorded in deuterated solvents such as chloroform-d (CDCls).

1H NMR Data

The proton NMR spectrum of BINOL displays a complex set of signals in the aromatic region,
corresponding to the naphthyl protons, and a characteristic signal for the hydroxyl protons.

Table 1: *H NMR Spectroscopic Data for BINOL in CDCls
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
8.10-7.80 m - Aromatic Protons
7.60-7.20 m - Aromatic Protons
Hydroxyl Protons
5.30-5.10 s (broad)

(CH)

Note: The exact chemical shifts and multiplicities can vary depending on the solvent,
concentration, and spectrometer frequency. The hydroxyl proton signal is often broad and its
position can be concentration-dependent.[1]

*C NMR Data

The carbon NMR spectrum provides detailed information about the carbon framework of the
BINOL molecule.

Table 2: 13C NMR Spectroscopic Data for BINOL in CDCls

Chemical Shift (6) ppm Assignment
151.23 C-OH

132.17 Quaternary C
131.76 Quaternary C
130.28 Aromatic CH
128.38 Aromatic CH
126.87 Aromatic CH
126.07 Aromatic CH
124.97 Aromatic CH
120.88 Aromatic CH
103.13 Quaternary C
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Note: Assignments are based on typical chemical shift ranges for aromatic and hydroxyl-
substituted carbons.[2]

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of BINOL is as follows:

o Sample Preparation: Weigh an appropriate amount of the BINOL sample (typically 5-10 mg)
and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCIs) in a standard 5
mm NMR tube.[3] Tetramethylsilane (TMS) is often used as an internal standard (6 = 0.00

ppm).[2][4]

o Shaking/Equilibration: Shake the NMR tube for at least 30 seconds to ensure the sample is
completely dissolved and the solution is homogeneous.[3][5]

o Spectrometer Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument
to optimize the magnetic field homogeneity.

o Data Acquisition:

o 'H NMR: Acquire the spectrum on a 400 MHz or 500 MHz spectrometer at 25 °C.[3][4]
Typical acquisition parameters include a sufficient number of scans (e.g., 8 to 64) and a
relaxation delay of 1-2 seconds.[4]

o 13C NMR: Acquire the spectrum with complete proton decoupling. A larger number of
scans is typically required to achieve a good signal-to-noise ratio.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. Phase and baseline correct the resulting spectrum and integrate the signals.
Chemical shifts are reported in parts per million (ppm) relative to the internal standard.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the BINOL molecule. The
key vibrational modes are associated with the O-H and C-O bonds of the hydroxyl groups and
the C=C bonds of the aromatic rings.

Table 3: FT-IR Spectroscopic Data for BINOL
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Wavenumber (cm~?) Vibration Mode Description

Characteristic broad peak for
~3468 O-H stretch
the hydroxyl group.[6]

Symmetric C-H vibration of the

~3028 C-H stretch (aromatic) o
aromatic rings.[6]
) Aromatic ring skeletal
~1576 C=C stretch (aromatic) o
vibration.[6]
Symmetric C-O stretching of
~1174 C-O stretch

the phenol group.[6]

Experimental Protocol for FT-IR Spectroscopy

o Sample Preparation: Prepare the sample using the KBr pellet method. Mix a small amount of
dry BINOL with dry potassium bromide (KBr) powder and press it into a thin, transparent
disk. Alternatively, spectra can be recorded from a solution or as a thin film.

e Background Spectrum: Record a background spectrum of the empty sample compartment or
the pure KBr pellet.

o Sample Spectrum: Place the sample in the IR beam and record the spectrum.

o Data Processing: The final spectrum is typically presented as percent transmittance or
absorbance versus wavenumber (cm~1).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule,
confirming its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for BINOL
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Key Fragment lons

Technique lonization Mode Precursor lon (m/z)

(m/z)
GC-MS El 286 ([M]*) 287, 189, 119, 115[7]
MS-MS ESI 285.0921 ([M-H]") 268.2, 267.1[7]

298.0994 ([M]* for

HRMS (MALDI-TOF) MALDI
C21H1402)

Note: The molecular formula of BINOL is C20H1402 with a molar mass of 286.32 g/mol .[8]
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with
high accuracy.[2]

Experimental Protocol for Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer. For GC-MS, the
sample is first passed through a gas chromatograph to separate it from any impurities. For
direct infusion techniques like electrospray ionization (ESI), the sample is dissolved in a
suitable solvent and infused directly into the ion source.

 lonization: The sample molecules are ionized. Common methods include Electron lonization
(El) for GC-MS or soft ionization techniques like ESI or Matrix-Assisted Laser
Desorption/lonization (MALDI).

e Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass
analyzer (e.g., quadrupole, ion trap, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of BINOL.
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Caption: General workflow for the spectroscopic characterization of BINOL.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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